(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic compound featuring a methanone core bridged between a 3-(4-methoxyphenyl)azepane ring and a 4-methylthiazol-5-yl moiety. The 4-methylthiazol-5-yl substituent introduces a heterocyclic aromatic system, which is common in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-17(23-12-19-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHGGJNMWJIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The thiazole ring is then synthesized separately and coupled with the azepane derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed under conditions that favor substitution, such as elevated temperatures or the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties, which are subjects of ongoing research.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with various molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of methanone derivatives with heterocyclic and aryl substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Core Heterocycle Influence: The azepane ring in the target compound distinguishes it from imidazole- or pyridine-containing analogues. Thiazole-containing derivatives (e.g., ) often exhibit enhanced metabolic stability compared to furan or pyrrole analogues due to sulfur’s electron-withdrawing effects .
Substituent Effects: 4-Methoxyphenyl Group: Common across analogues (e.g., ), this group enhances lipophilicity and may improve blood-brain barrier penetration. However, excessive lipophilicity could reduce aqueous solubility, as seen in compounds with dual methoxyphenyl groups (e.g., ). Amino vs. Azepane Substituents: Amino groups (e.g., in ) facilitate hydrogen bonding with biological targets, whereas the azepane’s nitrogen may act as a weak hydrogen bond acceptor, favoring different target interactions.
Biological Activity Trends: Imidazole-thiazole hybrids () demonstrate antitumor activity in vitro, likely via kinase inhibition . The target compound’s azepane-thiazole scaffold may offer a novel mechanism due to its unique geometry.
Synthetic Accessibility: Thiazolyl methanones are typically synthesized via multicomponent reactions (e.g., ) or palladium-catalyzed cross-couplings (). The target compound’s azepane-thiazole linkage may require specialized conditions, such as Buchwald-Hartwig amination or reductive amination .
Biological Activity
The compound (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure
The compound features a unique structure that combines an azepane ring with a thiazole moiety, contributing to its diverse biological activities. The IUPAC name is 3-(4-methoxyphenyl)azepan-1-ylmethanone , and its molecular formula is .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 302.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, including those related to cancer cell proliferation and survival.
Potential Mechanisms
- Inhibition of Enzyme Activity : The compound may inhibit enzymes that are crucial for cancer cell growth.
- Modulation of Receptor Activity : It could potentially modulate receptor activity involved in neurotransmission and hormonal responses.
- Antimicrobial Action : The thiazole component suggests possible antimicrobial properties, targeting bacterial cell walls or metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Induced apoptosis in a dose-dependent manner. |
| Study B | MCF-7 (breast cancer) | 20 | Inhibited cell proliferation significantly. |
| Study C | A549 (lung cancer) | 12 | Showed high selectivity towards cancer cells. |
These findings indicate that the compound possesses promising anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The researchers found that treatment with the compound led to a reduction in cell viability and increased apoptosis markers.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial effects of the compound against various pathogens. The study concluded that it could serve as a potential lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
